1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea
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Overview
Description
1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea is a complex organic compound with a unique structure that includes a piperazine ring, a hydroxyphenyl group, and a phenoxy pentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxyphenyl halide reacts with the piperazine ring.
Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine group. In this case, the isocyanate derivative of the phenoxy pentane moiety reacts with the amine group on the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It may serve as a tool compound to study the pharmacokinetics and pharmacodynamics of related molecules.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyphenyl group may interact with active sites through hydrogen bonding, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The phenoxy pentane moiety may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea: can be compared with other compounds containing piperazine rings and hydroxyphenyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and physicochemical properties. The presence of the hydroxyphenyl group, in particular, can enhance its potential for hydrogen bonding and interaction with biological targets.
Properties
CAS No. |
345217-02-9 |
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Molecular Formula |
C29H37N5O3 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-phenylmethoxypentan-3-yl]urea |
InChI |
InChI=1S/C29H37N5O3/c1-3-28(22(2)37-21-23-7-5-4-6-8-23)34(30)29(36)31-24-9-11-25(12-10-24)32-17-19-33(20-18-32)26-13-15-27(35)16-14-26/h4-16,22,28,35H,3,17-21,30H2,1-2H3,(H,31,36)/t22-,28-/m0/s1 |
InChI Key |
OYVWMWMSNMDYQC-DWACAAAGSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)N |
SMILES |
CCC(C(C)COC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)N |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)N |
Synonyms |
1-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]hydrazinecarboxamide |
Origin of Product |
United States |
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